molecular formula C14H21NO B3171940 3-[(4-Ethylphenoxy)methyl]piperidine CAS No. 946713-40-2

3-[(4-Ethylphenoxy)methyl]piperidine

Cat. No.: B3171940
CAS No.: 946713-40-2
M. Wt: 219.32 g/mol
InChI Key: NZFUQLZOJKQCLM-UHFFFAOYSA-N
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Description

3-[(4-Ethylphenoxy)methyl]piperidine is a piperidine derivative featuring a methylene bridge (-CH2-) linking the piperidine ring to a 4-ethylphenoxy group. Its structure allows for interactions with biological targets such as enzymes and receptors, making it a candidate for drug development .

Properties

IUPAC Name

3-[(4-ethylphenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-12-5-7-14(8-6-12)16-11-13-4-3-9-15-10-13/h5-8,13,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFUQLZOJKQCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Ethylphenoxy)methyl]piperidine typically involves the reaction of 4-ethylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include:

Chemical Reactions Analysis

3-[(4-Ethylphenoxy)methyl]piperidine can undergo various chemical reactions, including:

Scientific Research Applications

3-[(4-Ethylphenoxy)methyl]piperidine is primarily used in proteomics research. It serves as a building block for the synthesis of various biologically active molecules. Its applications include:

Mechanism of Action

The mechanism of action of 3-[(4-Ethylphenoxy)methyl]piperidine is not well-documented. as a piperidine derivative, it may interact with various molecular targets, including neurotransmitter receptors and enzymes. The exact pathways and targets involved would depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 3-[(4-Ethylphenoxy)methyl]piperidine with key analogs, highlighting differences in substituents, molecular weight, melting points, and synthetic yields:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Biological Activity/Notes Reference ID
This compound 4-Ethylphenoxy, methyl linker C14H21NO 219.33 Not reported - Research compound; commercial availability
1-(3-(4-Ethylphenoxy)propyl)piperidine (20) 4-Ethylphenoxy, propyl linker C16H25NO × C2H2O4 (hydrogen oxalate) 337.48 144–146 37 H3 receptor ligand, MAO-B inhibitor
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl 4-Chloro-3-ethylphenoxy, methyl linker C14H19ClNO × HCl 296.23 Not reported - Antimicrobial potential
4-[2-[3-(Trifluoromethyl)phenoxy]ethyl]piperidine HCl 3-Trifluoromethylphenoxy, ethyl linker C14H17F3NO × HCl 323.75 Not reported - Enhanced lipophilicity
1-(3-(4-Isopropylphenoxy)propyl)piperidine (19) 4-Isopropylphenoxy, propyl linker C17H27NO × C2H2O4 351.44 112–115 23 Lower yield vs. ethyl analog
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 2,4-Dichloro-3,5-dimethylphenoxy, ethyl linker C15H19Cl2NO × HCl 360.69 Not reported - Antibacterial applications

Key Observations :

  • Linker Length : Compounds with a propyl linker (e.g., compound 20) exhibit higher molecular weights and lower melting points compared to methyl-linked analogs.
  • Substituent Effects : Chloro (compound 6) and trifluoromethyl (compound 7) groups enhance lipophilicity and may improve blood-brain barrier penetration.
  • Synthetic Yields: Ethylphenoxy derivatives (e.g., compound 20, 37% yield) are synthesized more efficiently than isopropylphenoxy analogs (compound 19, 23% yield), suggesting steric or electronic factors influence reactivity .

Biological Activity

3-[(4-Ethylphenoxy)methyl]piperidine, also known as 4-[(4-ethylphenoxy)methyl]piperidine, is an organic compound with the molecular formula C14H21NO and a molecular weight of approximately 219.32 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The compound features a piperidine ring substituted with a 4-ethylphenoxy group, which influences its chemical reactivity and biological interactions. The synthesis typically involves the reaction of 4-ethylphenol with piperidine in the presence of a base and a methylene source.

While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with multiple molecular targets, including receptors and enzymes. This interaction may modulate various cellular pathways, contributing to its biological effects.

Neuropharmacological Effects

Research indicates that compounds structurally similar to this compound exhibit significant interactions with dopamine transporters. For instance, studies on related piperidine analogs have shown that modifications in alkyl chain length can optimize activity and selectivity for dopamine transporters . These findings suggest that this compound may also possess neuropharmacological properties worth exploring.

Case Studies

Case Study 1: Dopamine Transporter Interaction
In one study focusing on piperidine derivatives, several analogs were synthesized and evaluated for their binding affinity at dopamine and serotonin transporters. The results indicated that certain structural modifications significantly enhanced selectivity for dopamine transporters over serotonin transporters . This suggests that similar modifications to this compound could yield compounds with improved neuropharmacological profiles.

Case Study 2: Antiviral Potential
Another research effort evaluated a series of piperidines for their ability to inhibit viral replication. While specific data on this compound was not available, the study highlighted the potential of piperidine derivatives to act as antiviral agents against influenza viruses and coronaviruses . The findings underscore the importance of further investigating this compound's antiviral properties.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other related compounds:

Compound NameStructure TypeKey Activity
This compound Piperidine derivativePotential neuropharmacological effects
1-(3-Phenylpropyl)piperidine analogs Piperidine derivativeHigh selectivity for dopamine transporter
1,4,4-Trisubstituted piperidines Piperidine derivativeAntiviral activity against coronaviruses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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